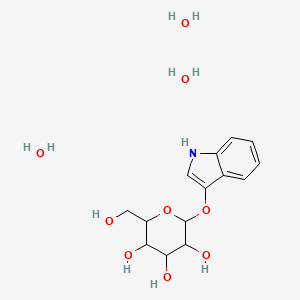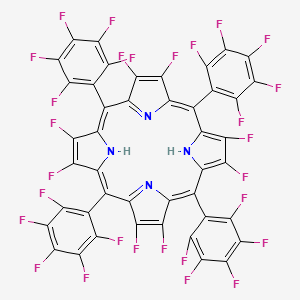
2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(pentafluorophenyl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(pentafluorophenyl)porphyrin is a highly fluorinated porphyrin compound. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This specific compound is characterized by its extensive fluorination, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(pentafluorophenyl)porphyrin typically involves the reaction of appropriate precursors with pentafluorobenzaldehyde under controlled conditions. The process includes multiple steps, such as condensation reactions, cyclization, and purification . Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo-porphyrins.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced porphyrin derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, and catalysts such as acids or bases. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(pentafluorophenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound’s unique properties make it useful in studying biological systems and processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to absorb light and transfer energy. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species, which can damage and kill cancer cells. The molecular targets and pathways involved include cellular components like membranes and proteins, which are affected by the generated reactive species .
Comparison with Similar Compounds
Compared to other porphyrins, 2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(pentafluorophenyl)porphyrin is unique due to its high degree of fluorination. This imparts greater stability, resistance to degradation, and unique electronic properties. Similar compounds include:
Tetraphenylporphyrin: A non-fluorinated analog with different chemical properties.
Octaethylporphyrin: Another porphyrin derivative with ethyl groups instead of fluorinated phenyl groups.
Properties
Molecular Formula |
C44H2F28N4 |
|---|---|
Molecular Weight |
1118.5 g/mol |
IUPAC Name |
2,3,7,8,12,13,17,18-octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H2F28N4/c45-9-1(10(46)18(54)25(61)17(9)53)5-37-29(65)31(67)39(73-37)6(2-11(47)19(55)26(62)20(56)12(2)48)41-33(69)35(71)43(75-41)8(4-15(51)23(59)28(64)24(60)16(4)52)44-36(72)34(70)42(76-44)7(40-32(68)30(66)38(5)74-40)3-13(49)21(57)27(63)22(58)14(3)50/h73,76H |
InChI Key |
YPQJLILOZYQHNR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C2C(=C(C(=C(C3=NC(=C(C4=C(C(=C(N4)C(=C5C(=C(C1=N5)F)F)C6=C(C(=C(C(=C6F)F)F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3F)F)C8=C(C(=C(C(=C8F)F)F)F)F)N2)F)F)C9=C(C(=C(C(=C9F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt](/img/structure/B12324086.png)
![2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324087.png)
![(10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12324090.png)
![7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12324111.png)
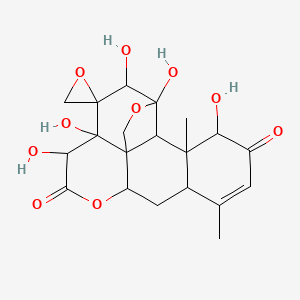
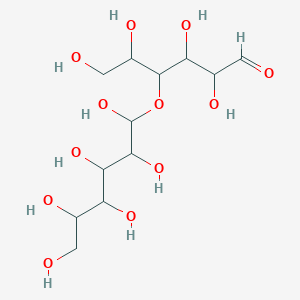
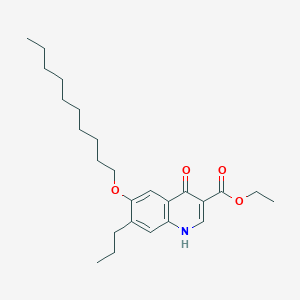

![[2-(17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12324124.png)
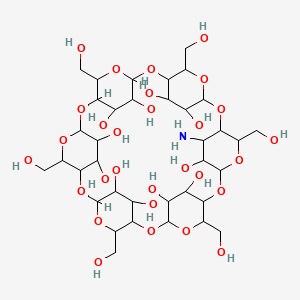
![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B12324133.png)

